Cas no 835633-64-2 (Benzenamine, 3-[3-(1-piperidinyl)propoxy]-)

Benzenamine, 3-[3-(1-piperidinyl)propoxy]- structure
835633-64-2 structure
Product Name:Benzenamine, 3-[3-(1-piperidinyl)propoxy]-
CAS No:835633-64-2
MF:C14H22N2O
MW:234.337283611298
CID:1808835
PubChem ID:28300928
Update Time:2025-04-21

Benzenamine, 3-[3-(1-piperidinyl)propoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-[3-(1-piperidinyl)propoxy]-
    • 3-(3-(piperidin-1-yl)propoxy)aniline
    • DB-293520
    • SCHEMBL2970873
    • NWYSNUTTYKBUKB-UHFFFAOYSA-N
    • 835633-64-2
    • 3-(3-Piperidin-1-yl-propoxy)aniline
    • Inchi: 1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2
    • InChI Key: NWYSNUTTYKBUKB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C=1)N)CCCN1CCCCC1

Computed Properties

  • Exact Mass: 234.173213330g/mol
  • Monoisotopic Mass: 234.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.5Ų

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